Sodium aescinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

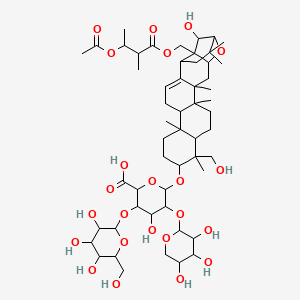

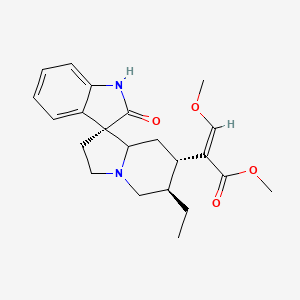

Sodium aescinate is a sodium salt of escin, a triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is a white or quasi-white crystalline powder with a bitter and spicy taste. This compound is known for its anti-inflammatory, anti-edematous, and venotonic properties, making it a valuable compound in the treatment of various medical conditions, including cerebral edema, venous reflux disease, and other inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aescinate is synthesized through the extraction of escin from the seeds of the horse chestnut tree. The extraction process involves several steps, including decolorization, concentration, and purification. The purified escin is then converted into its sodium salt form through a reaction with sodium hydroxide. The resulting this compound is further refined and crystallized to obtain the final product .

Industrial Production Methods: In industrial settings, this compound is produced using high-pressure homogenization techniques. This method involves dissolving escin in ethanol and mixing it with glyceryl monostearate and emulsifying agents to form a lipid phase. The mixture is then subjected to high-pressure homogenization to produce solid lipid nanoparticles containing this compound. These nanoparticles are characterized by their uniform particle size and significant anti-inflammatory activity .

Chemical Reactions Analysis

Types of Reactions: Sodium aescinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its pharmacological activity and stability.

Common Reagents and Conditions:

Oxidation: this compound can undergo oxidation in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with altered pharmacological properties.

Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the compound’s structure and enhance its biological activity.

Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties. These derivatives can exhibit enhanced anti-inflammatory, antioxidant, and venotonic activities.

Scientific Research Applications

Sodium aescinate has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a model compound for studying the synthesis and characterization of triterpenoid saponins.

Biology: In biological research, this compound is investigated for its effects on cellular processes, including oxidative stress, apoptosis, and intracellular calcium ion regulation.

Medicine: this compound is widely used in medicine for its therapeutic effects. It is employed in the treatment of cerebral edema, venous reflux disease, and other inflammatory conditions.

Industry: In the pharmaceutical industry, this compound is used in the formulation of various drug products, including injections and topical preparations.

Mechanism of Action

The mechanism of action of sodium aescinate primarily revolves around its ability to enhance venous tone and reduce capillary permeability. This compound achieves this by inhibiting the activity of enzymes such as hyaluronidase and elastase. Additionally, it induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions and promotes the release of prostaglandin F2α. These actions result in reduced inflammation, decreased fluid exudation, and improved blood circulation .

Comparison with Similar Compounds

- Escin

- Aescin

- Glycyrrhizin

Sodium aescinate stands out among these compounds due to its enhanced solubility, bioavailability, and broader therapeutic applications.

Properties

Molecular Formula |

C54H84O23 |

|---|---|

Molecular Weight |

1101.2 g/mol |

IUPAC Name |

6-[[22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C54H84O23/c1-22(23(2)71-24(3)57)45(68)70-21-54-26-16-49(4,5)43(42(54)65)73-32(54)17-53(9)25(26)10-11-30-50(6)14-13-31(51(7,20-56)29(50)12-15-52(30,53)8)74-48-40(76-46-36(62)33(59)27(58)19-69-46)38(64)39(41(77-48)44(66)67)75-47-37(63)35(61)34(60)28(18-55)72-47/h10,22-23,26-43,46-48,55-56,58-65H,11-21H2,1-9H3,(H,66,67) |

InChI Key |

MDECBZJUSDTBAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)OC(=O)C)C(=O)OCC12C3CC(C(C1O)OC2CC4(C3=CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,5S,6S,8S,9S,13R,17S)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790122.png)

![2-[4-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790151.png)

![sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8R,9S,12R,13R,17S,20S,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B10790162.png)

![(2S,3S,4S,5R,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790168.png)

![(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10790173.png)

![(1S,2R,4S,5S,6S,8S,9S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790186.png)

![[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790203.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate](/img/structure/B10790225.png)